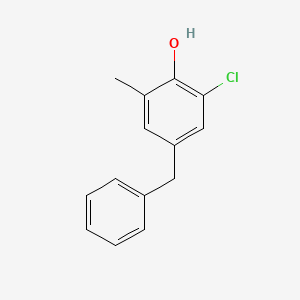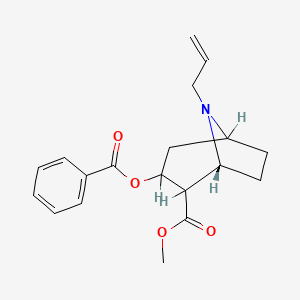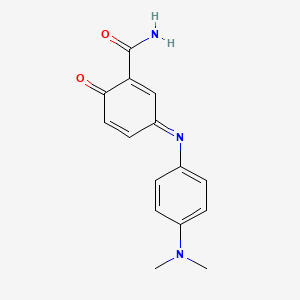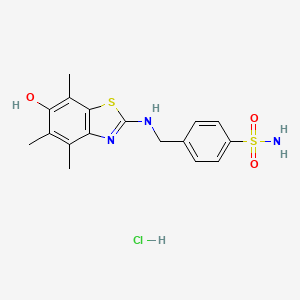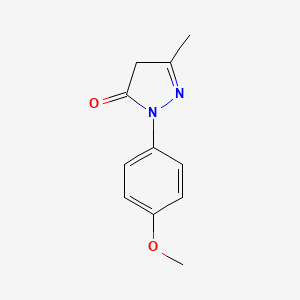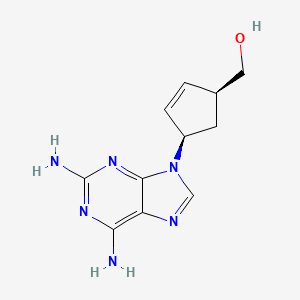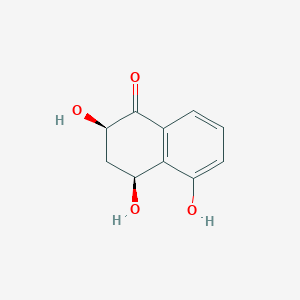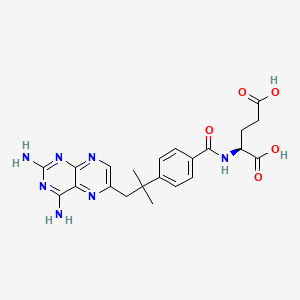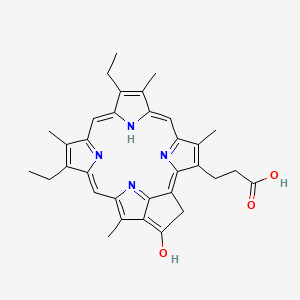
TripChlorolide
描述
Tripchlorolide is an isolate of Tripterygium wilfordii . It has potential interaction with the NMDA receptor . It’s also known as Triptolide chlorhydrin or Triptolide 12,13-chlorhydrin .
Synthesis Analysis
This compound has been applied to CHO (Chinese ovary hamster) cells at early- or middle-stages of the S phase . The early-S-phase treatment with this compound significantly delayed the progression of the S phase .Molecular Structure Analysis
The molecular structure of this compound is (3b S ,4a S ,5a S ,6 R ,7 R ,8 R ,8a R ,9a S ,9b S )-8-Chloro-6,7-dihydroxy-9b-methyl-7- (propan-2-yl)-3b,4,4a,5a,6,7,8,8a,9a,9b,10,11-dodecahydrobis (oxireno) [2′,3′:4b,5;2′′,3′′:8a,9]phenanthro [1,2- c ]furan-1 (3 H )-one .Chemical Reactions Analysis
This compound affects the reaction of TP53 protein affecting the expression of BIRC5 mRNA . It also affects the expression of CASP10 mRNA and CASP6 mRNA .Physical and Chemical Properties Analysis
The chemical formula of this compound is C20H25ClO6 . It has a molar mass of 396.86 g·mol −1 .科学研究应用
神经保护和神经营养效应:三氯里酮对多巴胺能神经元表现出神经保护和神经营养效应。它促进轴突延长并保护神经元免受神经毒性损伤。由于其能够刺激脑源性神经营养因子(BDNF)表达并保护多巴胺能神经元,因此强调了它在帕金森病治疗中的潜在应用(Li et al., 2003)。
雄性大鼠抗生育效应:研究表明,三氯里酮对雄性大鼠的生育能力有显著影响。它可以改变精子密度和活动性,对生育研究具有重要意义(Wang et al., 1999)。
治疗自身免疫性脑脊髓炎:三氯里酮对治疗实验性自身免疫性脑脊髓炎(EAE)有效,这是多发性硬化的动物模型。它通过下调ERK1/2-NF-κB和JAK/STAT信号通路发挥作用,可能是多发性硬化治疗的一个有前途的新视角(Zhang et al., 2015)。
抗炎和免疫抑制特性:该化合物表现出强大的抗炎和免疫抑制活性,表明其在治疗各种炎症和自身免疫性疾病中的潜力(Lu, 1990)。
对类风湿关节炎患者外周血单核细胞的影响:观察发现,三氯里酮可以抑制类风湿关节炎患者外周血单核细胞的增殖,暗示其在该疾病治疗中的用途(Yao & Zhang, 1994)。
对肺癌细胞的影响:研究显示,三氯里酮主要通过激活自噬途径诱导肺癌细胞死亡,并提高某些肺癌细胞对顺铂的敏感性(Chen et al., 2017)。
减少类风湿关节炎中前列腺素E2的产生:发现它显著抑制类风湿关节炎滑膜细胞产生前列腺素E2,表明在该疾病治疗中具有潜力(Yao & Zhang, 1994)。
作用机制
未来方向
Tripchlorolide has shown potential in the treatment of Alzheimer’s disease . It attenuates β-amyloid generation by inducing NEP activity in N2a/APP695 cells . It also improves the sensitivity of A549/DDP cells to cisplatin . These findings suggest that this compound may have potential therapeutic applications in the future.
属性
IUPAC Name |
(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMACDABKWJVSQ-LZVGCMTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927645 | |
| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132368-08-2 | |
| Record name | Tripchlorolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132368-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripchlorolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132368082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Tripchlorolide?
A1: While the precise mechanisms underlying this compound's effects are multifaceted and not fully elucidated, research suggests it interacts with multiple cellular pathways. It has been shown to inhibit the activity of NF-κB, a key transcription factor involved in inflammatory and immune responses [, ]. Additionally, T4 has been reported to modulate the activity of signaling pathways such as ERK1/2-NF-κB and JAK/STAT, further contributing to its immunosuppressive effects [].
Q2: How does this compound influence neuroinflammation in the context of Alzheimer's disease?
A2: Studies indicate that this compound can suppress the activation of microglia, the resident immune cells of the central nervous system, which play a crucial role in neuroinflammation []. T4 has been shown to attenuate the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) from microglia stimulated with amyloid-β (Aβ) peptides []. This anti-inflammatory effect is linked to T4's ability to inhibit NF-κB and JNK signaling pathways in microglia [].
Q3: Can you elaborate on this compound's neuroprotective effects in Parkinson's disease models?
A3: Research suggests that this compound exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease (PD) [, , ]. In cellular models, T4 has been shown to protect dopaminergic neurons from the toxicity induced by 1-methyl-4-phenylpyridinium ions (MPP+), a neurotoxin commonly used to induce PD-like symptoms [, ]. In animal models, T4 administration has been shown to attenuate the loss of dopaminergic neurons in the substantia nigra pars compacta, a brain region significantly affected in PD [, , ].
Q4: What is the role of brain-derived neurotrophic factor (BDNF) in this compound's neuroprotective effects?
A4: this compound has been shown to stimulate the expression of BDNF mRNA in the brain []. BDNF is a neurotrophin that plays a crucial role in the survival, growth, and differentiation of neurons, particularly dopaminergic neurons []. The upregulation of BDNF expression by T4 may contribute to its neuroprotective effects by promoting neuronal survival and function [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H25O6Cl, and its molecular weight is 396.86 g/mol [, ].
Q6: Is there spectroscopic data available to confirm the structure of this compound?
A6: Yes, the structure of this compound has been elucidated through various spectroscopic analyses, including UV, IR, MS, FTMS/SCI, 1H-NMR, 13C-NMR, 1H-1H COSY, and 13C-1H COSY [, ]. X-ray crystallography has also been employed to confirm its structure [].
Q7: What in vitro models have been used to study the effects of this compound?
A7: this compound's effects have been investigated in various in vitro models, including primary cultured cortical neurons [], N2a/APP695 cells (an Alzheimer's disease model) [], and human ejaculated sperm []. These models have provided insights into its neuroprotective, anti-amyloidogenic, and anti-fertility properties, respectively [, , ].
Q8: What animal models have been employed to evaluate the efficacy of this compound?
A8: Researchers have used various animal models to investigate this compound's therapeutic potential. These include rodent models of Alzheimer's disease [, , , ], Parkinson's disease [, , , ], experimental autoimmune encephalomyelitis (an animal model of multiple sclerosis) [], and male reproductive toxicity [, , , , , ]. These studies have provided valuable insights into T4's effects on cognitive function, neurodegeneration, immune regulation, and male fertility.
Q9: What strategies are being explored to mitigate the toxicity of this compound?
A9: Researchers are actively investigating ways to mitigate the toxicity of this compound while preserving its therapeutic benefits. One approach involves developing novel drug delivery systems that can target the compound specifically to the desired tissues or cells, thereby reducing off-target effects []. Additionally, exploring structural analogs of T4 with improved safety profiles is an active area of research [].
Q10: What analytical methods are commonly used to quantify this compound?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [] and ultraviolet (UV) detection [, ], has been widely employed for the quantification of this compound in plant materials and pharmaceutical preparations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





